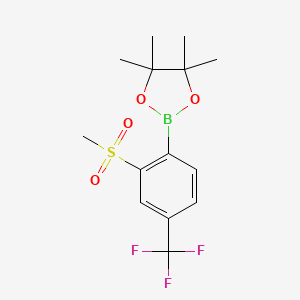
4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties and its utility in various chemical reactions, particularly in the formation of boronates and other boron-containing derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- typically involves the reaction of pinacol with boron-containing reagents under controlled conditions. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing oxidized products.
Reduction: Reduction reactions can convert the compound into boron hydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium or copper.
Major Products: The major products formed from these reactions include boronic acids, boron hydrides, and various substituted boronates, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mecanismo De Acción
The mechanism by which 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile building block in organic synthesis. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the boron atom, which can modulate its behavior in different chemical environments .
Comparación Con Compuestos Similares
Pinacolborane: A related compound used in hydroboration reactions.
Bis(pinacolato)diboron: Another boron-containing reagent used in borylation reactions.
Catecholborane: A boron reagent used in organic synthesis.
Uniqueness: 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]- is unique due to its specific substituents, which impart distinct electronic and steric properties. These properties make it particularly useful in selective borylation reactions and in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C14H18BF3O4S |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O4S/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(14(16,17)18)8-11(10)23(5,19)20/h6-8H,1-5H3 |
Clave InChI |
QBCFBOJMQBEDES-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















